molecular formula C22H24ClN3O4S B11403181 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine CAS No. 380319-71-1

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine

Cat. No.: B11403181
CAS No.: 380319-71-1
M. Wt: 462.0 g/mol
InChI Key: PKCMIINJWNKUKY-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the Chlorophenyl Group: This can be done through electrophilic aromatic substitution reactions.

    Addition of the Morpholin-4-ylpropyl Group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-2-phenyl-1,3-oxazole: Lacks the chlorophenyl and morpholin-4-ylpropyl groups.

    2-(2-chlorophenyl)-1,3-oxazole: Lacks the benzenesulfonyl and morpholin-4-ylpropyl groups.

    4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazole: Lacks the morpholin-4-ylpropyl group.

Uniqueness

The presence of the benzenesulfonyl, chlorophenyl, and morpholin-4-ylpropyl groups in 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine makes it unique compared to other similar compounds

Properties

CAS No.

380319-71-1

Molecular Formula

C22H24ClN3O4S

Molecular Weight

462.0 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C22H24ClN3O4S/c23-19-10-5-4-9-18(19)20-25-22(31(27,28)17-7-2-1-3-8-17)21(30-20)24-11-6-12-26-13-15-29-16-14-26/h1-5,7-10,24H,6,11-16H2

InChI Key

PKCMIINJWNKUKY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4

solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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